molecular formula C20H27N7O3S B2679005 (4-(cyclopropylsulfonyl)piperazin-1-yl)(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)methanone CAS No. 2034233-07-1

(4-(cyclopropylsulfonyl)piperazin-1-yl)(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)methanone

Cat. No.: B2679005
CAS No.: 2034233-07-1
M. Wt: 445.54
InChI Key: UJSWHINNOZVZRG-UHFFFAOYSA-N
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Description

The compound “(4-(cyclopropylsulfonyl)piperazin-1-yl)(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)methanone” is a synthetic small molecule with a complex heterocyclic architecture. Its molecular formula is C₂₀H₂₇N₇O₃S, with an average molecular mass of 445.542 g/mol and a monoisotopic mass of 445.189609 g/mol . The structure comprises a piperazine ring substituted with a cyclopropylsulfonyl group, linked via a methanone bridge to an azetidine moiety, which is further functionalized with a pyrimidine-pyrazole hybrid system.

Key structural features:

  • Cyclopropylsulfonyl group: May enhance metabolic stability and modulate solubility.
  • Piperazine moiety: Often contributes to basicity and hydrogen-bonding capabilities.
  • Pyrimidine-pyrazole core: A hallmark of kinase inhibitors and nucleotide analogs.

Properties

IUPAC Name

(4-cyclopropylsulfonylpiperazin-1-yl)-[1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N7O3S/c1-14-9-15(2)27(23-14)19-10-18(21-13-22-19)25-11-16(12-25)20(28)24-5-7-26(8-6-24)31(29,30)17-3-4-17/h9-10,13,16-17H,3-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSWHINNOZVZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)N4CCN(CC4)S(=O)(=O)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(cyclopropylsulfonyl)piperazin-1-yl)(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)methanone , with the CAS number 2034233-07-1 , is a novel chemical entity that has garnered interest for its potential biological activities. This compound features a complex structure that includes piperazine and azetidine moieties, which are often associated with various pharmacological effects. This article delves into the biological activity of this compound, summarizing relevant research findings, potential therapeutic applications, and case studies.

The molecular formula of the compound is C20H27N7O3SC_{20}H_{27}N_{7}O_{3}S with a molecular weight of 445.5 g/mol . The structural complexity of this compound is indicative of its potential interactions within biological systems.

PropertyValue
Molecular FormulaC20_{20}H27_{27}N7_{7}O3_{3}S
Molecular Weight445.5 g/mol
CAS Number2034233-07-1

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and piperazine moieties. For instance, compounds similar to the one have been evaluated for their cytotoxic effects on various cancer cell lines. A notable study reported that certain derivatives exhibited IC50_{50} values significantly lower than standard chemotherapeutics, indicating potent anticancer activity. Specifically, one derivative demonstrated an IC50_{50} of 5.13 µM against the C6 glioma cell line, outperforming 5-FU (IC50_{50} = 8.34 µM ) in terms of efficacy while showing no cytotoxic effects on healthy cells (L929) .

Enzyme Inhibition

The compound’s structure suggests potential enzyme inhibitory properties. Sulfonamide functionalities are known for their role in inhibiting enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various therapeutic contexts including neurodegenerative diseases and urinary tract infections. Research has shown that derivatives with similar structures can inhibit AChE with IC50_{50} values ranging from 2.14 µM to 6.28 µM , indicating strong enzyme inhibition capabilities .

Antibacterial Properties

The antibacterial activity of compounds containing piperazine and sulfonamide groups has been well-documented. Compounds synthesized with these moieties have shown promising results against bacterial strains, suggesting their potential use as antibacterial agents . The exact mechanism often involves interference with bacterial enzyme systems or cell wall synthesis.

Case Study 1: Anticancer Efficacy

In a comparative study, several analogs of the target compound were synthesized and tested against different cancer cell lines. The results indicated that modifications to the pyrazole ring significantly influenced cytotoxicity, with specific substitutions leading to enhanced activity against glioma cells .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition capabilities of compounds similar to the target molecule. The findings revealed that certain derivatives could effectively inhibit AChE and urease enzymes, demonstrating their therapeutic potential in treating conditions like Alzheimer’s disease and urinary tract infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural complexity invites comparison with other heterocyclic molecules in medicinal and agrochemical research.

Compound Class Key Features Bioactivity Reference
Target Compound Piperazine-azetidine-pyrimidine-pyrazole hybrid with cyclopropylsulfonyl group Hypothesized kinase inhibition or ferroptosis modulation (inferred from motifs)
Pyrimidine-based Kinase Inhibitors Pyrimidine core with substituents (e.g., imidazole, piperazine) EGFR, CDK, or JAK inhibition; anticancer applications
Sulfonamide-containing Drugs Cyclopropylsulfonyl or aryl-sulfonyl groups Antibacterial (sulfonamides), diuretic (furosemide)
Ferroptosis-Inducing Agents (FINs) Electrophilic systems (e.g., erastin, RSL3) or redox-active scaffolds Trigger iron-dependent cell death in cancer cells

Key Findings:

Kinase Inhibition Potential: The pyrimidine-pyrazole system in the target compound resembles structural motifs in kinase inhibitors like imatinib and crizotinib. However, the azetidine-piperazine linker may confer unique conformational rigidity compared to flexible alkyl chains in analogues .

Evidence suggests that synthetic FINs (e.g., erastin) and natural compounds (e.g., artemisinin derivatives) exhibit selective toxicity in oral squamous cell carcinoma (OSCC), similar to the inferred mechanism here .

Metabolic Stability : The cyclopropylsulfonyl group may improve metabolic stability compared to methylsulfonyl or aryl-sulfonyl groups in other drugs, reducing cytochrome P450-mediated degradation .

Limitations in Comparison:

  • No direct in vitro or in vivo data for the target compound is available in the provided evidence, necessitating cautious extrapolation from structural analogues.
  • Conflicting evidence exists regarding the role of sulfonyl groups: while they enhance stability, they may also increase off-target binding risks .

Q & A

Q. Table 1: Recommended Analytical Techniques

TechniqueParametersApplicationReference
NMR 500 MHz, DMSO-d6 or CDCl3Confirm cyclopropane, piperazine, and pyrimidine connectivity
HPLC-MS C18 column, ESI+ modeAssess purity (>95%) and detect sulfonyl/byproducts
FT-IR 1600–1700 cm⁻¹ (C=O stretch)Validate ketone and sulfonyl groups

Basic: What safety protocols should be followed during handling?

Answer:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods for weighing and reactions due to potential respiratory irritants (e.g., sulfonyl chlorides) .
  • First Aid : In case of skin contact, wash with water for 15 minutes and seek medical advice .

Basic: How should solubility and stability be evaluated for experimental buffers?

Answer:

  • Solubility Screening : Use the shake-flask method in PBS (pH 7.4), DMSO, and ethanol at 25°C .
  • Stability Assessment :
    • Thermal : Incubate at 4°C, 25°C, and 37°C for 24–72 hours; analyze via HPLC .
    • Photolytic : Expose to UV light (300–400 nm) and monitor degradation .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize pharmacological activity?

Answer:

  • Core Modifications : Systematically vary substituents on the pyrimidine (e.g., replace 3,5-dimethylpyrazole with bulkier groups) and piperazine (e.g., alternate sulfonyl groups) .
  • Biological Assays : Test modified analogs against target receptors (e.g., kinase inhibition assays) and correlate with computational docking scores .

Q. Table 2: Example SAR Modifications

Modification SiteStructural ChangeBiological Impact
Pyrimidine C6Halogen substitutionIncreased target binding affinity
Piperazine N4Bulkier sulfonyl groupsEnhanced metabolic stability

Advanced: What methodologies assess environmental fate and degradation pathways?

Answer:

  • Biodegradation Studies : Use OECD 301F assay to measure microbial degradation in aqueous systems .
  • Photodegradation : Expose to simulated sunlight (Xe lamp) and identify products via LC-QTOF-MS .
  • Ecotoxicology : Evaluate Daphnia magna mortality and algal growth inhibition (OECD 202/201 guidelines) .

Advanced: How should contradictory data between in vitro and in vivo models be resolved?

Answer:

  • Experimental Design : Use randomized block designs with split-plot arrangements to control variability (e.g., dose-response subgroups) .
  • Statistical Analysis : Apply mixed-effects models to account for inter-individual variability and time-dependent effects .
  • Mechanistic Studies : Perform pharmacokinetic profiling (e.g., plasma protein binding, liver microsomal stability) to explain discrepancies .

Advanced: What computational approaches predict binding modes and off-target effects?

Answer:

  • Docking Simulations : Use AutoDock Vina with crystal structures of target kinases (e.g., PI3Kγ) to prioritize analogs .
  • Machine Learning : Train QSAR models on datasets of piperazine-containing compounds to predict ADMET properties .

Advanced: Which in vitro models are suitable for efficacy and toxicity screening?

Answer:

  • Efficacy : Human cancer cell lines (e.g., HCT-116, MCF-7) with ATP-based viability assays (IC50 determination) .
  • Toxicity :
    • hERG Inhibition : Patch-clamp assays to assess cardiac risk .
    • CYP450 Inhibition : Fluorescent probes in human liver microsomes .

Advanced: How can combination therapies with this compound be evaluated preclinically?

Answer:

  • Synergy Studies : Use Chou-Talalay combination index (CI) in cell-based assays with standard chemotherapeutics .
  • Pharmacodynamic Markers : Measure downstream targets (e.g., phosphorylated Akt) via Western blotting .

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